1-Iodooctan-3-OL
Description
1-Iodooctan-3-OL (IUPAC name: 1-iodooctan-3-ol) is an organoiodine compound with the molecular formula C₈H₁₇IO. It features an eight-carbon alkyl chain substituted with an iodine atom at the first carbon and a hydroxyl group at the third carbon. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced reactivity at the iodine-bearing carbon. The compound is primarily utilized in organic synthesis as a precursor for nucleophilic substitution reactions, where iodine acts as a superior leaving group compared to bromine or chlorine .
Key properties include:
- Molecular weight: 256.03 g/mol
- Boiling point: ~230–235°C (estimated)
- Solubility: Low in water; miscible with polar aprotic solvents (e.g., DMSO, acetone).
Properties
CAS No. |
50999-68-3 |
|---|---|
Molecular Formula |
C8H17IO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-iodooctan-3-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
RAJKWQFELNIZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCI)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1-Iodooctan-3-OL and Analogues
Detailed Analysis
2-Octyldodecan-1-ol (CAS 5333-42-6)
- Structural Differences : This compound has a longer, branched 20-carbon chain with a hydroxyl group at the terminal carbon. Its bulkier structure reduces solubility in polar solvents but enhances stability as a lubricant or plasticizer .
- Reactivity : Unlike 1-Iodooctan-3-OL, it lacks electrophilic sites (e.g., iodine) and primarily undergoes esterification or oxidation.
- Applications : Widely used in industrial formulations (e.g., metal-working products, cosmetic auxiliaries) due to its inertness and low toxicity .
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol isomer)
- Structural Differences: A monoterpene alcohol with a conjugated diene system and hydroxyl group at C1. The unsaturated backbone enables participation in cycloaddition reactions (e.g., Diels-Alder), unlike 1-Iodooctan-3-OL.
- Reactivity : Prone to oxidation (forming aldehydes) and isomerization under acidic conditions.
- Applications : Used in fragrances and cosmetics but requires stringent safety protocols due to its irritant properties .
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